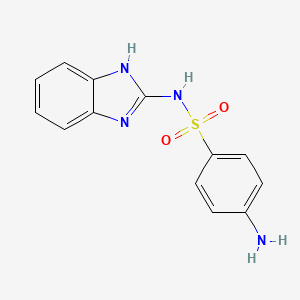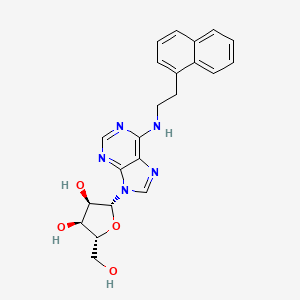
4-Amino-N-1H-benzimidazol-2-yl-benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-N-1H-benzimidazol-2-yl-benzenesulfonamide: is a compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound, in particular, has shown promise in various scientific research fields due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-N-1H-benzimidazol-2-yl-benzenesulfonamide typically involves the reaction of benzimidazole derivatives with sulfonamide groups. One common method includes the reaction of 1,3-dihydro-2H-1,3-benzimidazole-2-thione with 4-fluorobenzaldehyde in DMSO to obtain 4-[(1H-benzimidazol-2-yl)sulfanyl]benzaldehyde. This intermediate is then reacted with thiosemicarbazide in ethanol at reflux temperature to yield the final product .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions: 4-Amino-N-1H-benzimidazol-2-yl-benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and sulfonamide groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
Chemistry: In chemistry, 4-Amino-N-1H-benzimidazol-2-yl-benzenesulfonamide is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential in biological studies, particularly in the development of new drugs. Its benzimidazole core is known for its ability to interact with biological targets, making it a valuable scaffold for drug design .
Medicine: In medicine, this compound is being explored for its potential therapeutic applications. Benzimidazole derivatives have been studied for their anticancer, antiviral, and antimicrobial properties, and this compound is no exception .
Industry: In the industrial sector, this compound is used in the development of new materials and as a catalyst in various chemical processes. Its stability and reactivity make it suitable for industrial applications .
Mechanism of Action
The mechanism of action of 4-Amino-N-1H-benzimidazol-2-yl-benzenesulfonamide involves its interaction with specific molecular targets. The compound is known to bind to enzymes and proteins, altering their activity and leading to various biological effects. For example, it has been shown to act as an allosteric activator of human glucokinase, which plays a crucial role in glucose metabolism .
Comparison with Similar Compounds
4-(1H-Benzimidazol-2-yl)aniline: This compound shares the benzimidazole core and has similar biological activities.
4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde:
Uniqueness: What sets 4-Amino-N-1H-benzimidazol-2-yl-benzenesulfonamide apart is its sulfonamide group, which enhances its solubility and reactivity. This unique feature makes it a valuable compound for various scientific research applications and industrial processes.
Properties
CAS No. |
52715-11-4 |
|---|---|
Molecular Formula |
C13H12N4O2S |
Molecular Weight |
288.33 g/mol |
IUPAC Name |
4-amino-N-(1H-benzimidazol-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C13H12N4O2S/c14-9-5-7-10(8-6-9)20(18,19)17-13-15-11-3-1-2-4-12(11)16-13/h1-8H,14H2,(H2,15,16,17) |
InChI Key |
BBTWRHLPPWUHHQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)NS(=O)(=O)C3=CC=C(C=C3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![2-hydroxy-N-[2-(1H-imidazol-5-yl)ethyl]-4-oxodecanamide](/img/structure/B12943186.png)

![7-Isopropyl-2H-benzo[b][1,4]thiazin-3(4H)-one](/img/structure/B12943189.png)


